molecular formula C10H12O3 B1584446 Methyl 2-ethoxybenzoate CAS No. 3686-55-3

Methyl 2-ethoxybenzoate

Cat. No.: B1584446
CAS No.: 3686-55-3
M. Wt: 180.2 g/mol
InChI Key: QAYQKAPOTVSWLS-UHFFFAOYSA-N
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Description

Methyl 2-ethoxybenzoate is an organic compound with the molecular formula C10H12O3. It is a colorless to almost colorless clear liquid with a pleasant odor. This compound is primarily used in the field of organic synthesis and as an intermediate in the production of various chemicals .

Biochemical Analysis

Biochemical Properties

Methyl 2-ethoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the methylation process, such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate . Additionally, this compound can bind to specific proteins, affecting their structural conformation and activity .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of benzoate catabolism . Furthermore, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can cause toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and overall health of the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the benzoate catabolism pathway. It interacts with enzymes such as benzoate 1,2-dioxygenase, which catalyzes the initial step in the aerobic degradation of benzoate . This interaction leads to the formation of intermediate metabolites that are further processed in the metabolic pathway. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been localized to the cytosol, where it participates in various biochemical reactions . Its subcellular localization can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethoxybenzoate can be synthesized through the esterification of 2-ethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where 2-ethoxybenzoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethoxybenzoate involves its interaction with various molecular targets depending on its application. For instance, in drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 2-ethoxybenzoate is unique due to its ethoxy group at the ortho position, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This structural feature makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

methyl 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYQKAPOTVSWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324409
Record name Methyl 2-ethoxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3686-55-3
Record name Methyl 2-ethoxybenzoate
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Record name NSC 406652
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Record name 3686-55-3
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Record name Methyl 2-ethoxybenzoate
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Record name Benzoic acid, 2-ethoxy-, methyl ester
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Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (0.5 ml) was added to a solution of 2-ethoxybenzoic acid (50 g, 0.301 mol) in methanol (500 ml) and the resulting mixture heated under reflux for 70 hours, then evaporated under reduced pressure to give an oil which was dissolved in dichloromethane (300 ml). This solution was washed successively with water (150 ml), aqueous sodium bicarbonate solution (150 ml) and water (150 ml), then evaporated under reduced pressure to give the title compound (49.7 g) as an oil. δ (CDCl3): 1.44 (3H,t), 3.90 (3H,s), 4.12 (2H,q), 6.95 (2H,m), 7.44 (1H,t), 7.78 (1H,d).
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300 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of methyl 2-ethoxybenzoate in the context of the provided research papers?

A1: Based on the research, this compound serves as a starting material in synthesizing pharmaceutical intermediates. Specifically, it is used in the synthesis of vardenafil, a drug used to treat erectile dysfunction []. The process involves a three-step reaction starting with the hydrazinolysis of this compound with hydrazine hydrate [].

Q2: Has this compound been explored for applications beyond vardenafil synthesis?

A2: Yes, the research indicates its application in developing MRI contrast agents. One study highlights its use in synthesizing a cyclen-based ligand, 1,4,7-tris(carboxymethyl)-10-(methyl,2-ethoxybenzoate)1,4,7,10-tetraazacyclododecane (DO3A-MEB), which, upon complexation with Gadolinium (Gd), forms a stable complex exhibiting enhanced relaxivity compared to the commercially available Gd-DTPA contrast agent [].

Q3: What are the confirmed structural characteristics of this compound?

A3: While the provided abstracts don't detail the spectroscopic data, the structure of the final products synthesized using this compound, namely 2-ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide, has been confirmed using ¹H NMR and MS techniques [].

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